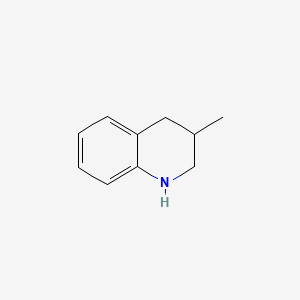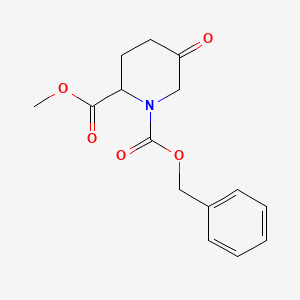
4-(dimethylphosphanyl)pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(Dimethylphosphanyl)pyridine is an organophosphorus compound that features a pyridine ring substituted with a dimethylphosphanyl group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
4-(Dimethylphosphanyl)pyridine can be synthesized through several methods. One common approach involves the reaction of 4-bromopyridine with dimethylphosphine in the presence of a base such as potassium tert-butoxide. The reaction typically proceeds under an inert atmosphere at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
化学反应分析
Types of Reactions
4-(Dimethylphosphanyl)pyridine undergoes various chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to yield different phosphine derivatives.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Reduced phosphine derivatives.
Substitution: Substituted pyridine derivatives with various functional groups.
科学研究应用
4-(Dimethylphosphanyl)pyridine has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis. It can form complexes with transition metals, enhancing their catalytic activity.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and interaction with biomolecules.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the synthesis of advanced materials and as a catalyst in industrial processes.
作用机制
The mechanism of action of 4-(dimethylphosphanyl)pyridine involves its ability to coordinate with metal centers and participate in catalytic cycles. The dimethylphosphanyl group acts as a strong electron-donating ligand, stabilizing metal complexes and facilitating various chemical transformations. The pyridine ring can also engage in π-π interactions and hydrogen bonding, influencing the compound’s reactivity and selectivity.
相似化合物的比较
Similar Compounds
4-(Dimethylamino)pyridine: Similar structure but with a dimethylamino group instead of a dimethylphosphanyl group.
4-(Diethylphosphanyl)pyridine: Similar structure but with diethylphosphanyl instead of dimethylphosphanyl.
4-(Diphenylphosphanyl)pyridine: Similar structure but with diphenylphosphanyl instead of dimethylphosphanyl.
Uniqueness
4-(Dimethylphosphanyl)pyridine is unique due to its specific electronic and steric properties imparted by the dimethylphosphanyl group
属性
IUPAC Name |
dimethyl(pyridin-4-yl)phosphane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10NP/c1-9(2)7-3-5-8-6-4-7/h3-6H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTZIMTYUWVYGDF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CP(C)C1=CC=NC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10NP |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(dimethylamino)-4-(4-methylphenyl)-1H-pyrazol-1-yl]acetamide](/img/structure/B2921589.png)
![5-{[(3-nitrophenyl)methyl]sulfanyl}-2-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H,3H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2921593.png)

![3-(2,6-dichlorophenyl)-5-[(E)-2-(2-phenylanilino)ethenyl]-1,2-oxazole-4-carbonitrile](/img/structure/B2921596.png)
![Ethyl 4-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperazine-1-carboxylate](/img/structure/B2921597.png)
![N-[[2-Chloro-6-(4-methylpiperazin-1-yl)phenyl]methyl]prop-2-enamide](/img/structure/B2921599.png)






![5-{2-Hydroxy-3-[(3-methoxyphenyl)amino]propyl}-3-methyl-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2921608.png)
![1,1-Diphenyl-2-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-ethanol](/img/structure/B2921610.png)
